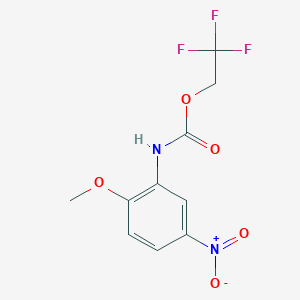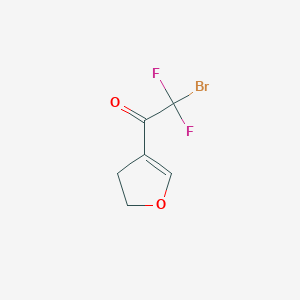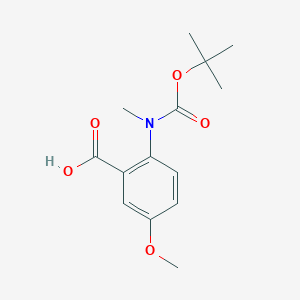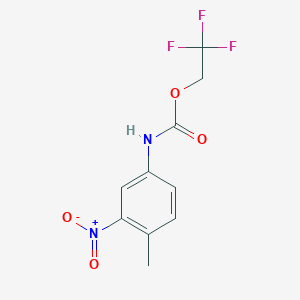
1-Boc-3-Bromo-2-metilindol
Descripción general
Descripción
Tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Alcaloides
Los alcaloides son una clase de compuestos orgánicos naturales que contienen átomos de nitrógeno. 1-Boc-3-Bromo-2-metilindol se utiliza en la síntesis de derivados de indol, que son unidades frecuentes en alcaloides seleccionados . Estos derivados juegan un papel crucial en el desarrollo de nuevos medicamentos y tratamientos debido a sus estructuras complejas y actividades biológicas.
Investigación del Cáncer
Los derivados de indol, incluidos los derivados de This compound, se han estudiado por su potencial para tratar las células cancerosas . La capacidad del compuesto para interactuar con varias vías biológicas lo convierte en una herramienta valiosa en el diseño de agentes anticancerígenos.
Agentes Antimicrobianos
La investigación ha demostrado que los derivados de indol pueden ser efectivos contra una gama de microbios. La flexibilidad estructural de This compound permite la creación de compuestos que pueden dirigirse a vías microbianas específicas, lo que podría conducir a nuevas clases de antibióticos .
Trastornos Neurológicos
El sistema cíclico de indol es una característica común en moléculas activas en el sistema nervioso central. Los derivados de This compound se están explorando por su potencial terapéutico en el tratamiento de varios trastornos neurológicos .
Investigación en Proteómica
Este compuesto se utiliza como un bloque de construcción en la investigación de proteómica para estudiar las interacciones y funciones de las proteínas. Sus propiedades estructurales lo hacen adecuado para crear péptidos y proteínas con funcionalidades modificadas .
Semiconductores Orgánicos
Los avances recientes han utilizado derivados de indol en la construcción de materiales semiconductores orgánicos aza-anulados. This compound sirve como precursor en la síntesis de estos materiales, que tienen aplicaciones en electrónica y fotónica .
Investigación Antiinflamatoria y Analgésica
Los derivados de indol son conocidos por sus propiedades antiinflamatorias y analgésicas. This compound se puede usar para sintetizar compuestos que pueden conducir al desarrollo de nuevos medicamentos para aliviar el dolor .
Síntesis de Compuestos Bioactivos
La versatilidad de This compound permite su uso en la síntesis de una amplia gama de compuestos bioactivos. Estos compuestos pueden tener diversas aplicaciones, incluidas actividades antivirales, antifúngicas y antitumorales .
Mecanismo De Acción
Target of Action
1-Boc-3-Bromo-2-methylindole, also known as tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate or 3-BROMO-2-METHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The primary targets of indole derivatives are often cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cell biology .
Biochemical Pathways
Indole derivatives, including 1-Boc-3-Bromo-2-methylindole, can affect various biochemical pathways. For instance, they are often involved in the synthesis of complex heterocyclic structures via cycloaddition reactions . These reactions are atom-economical and considered green reactions .
Result of Action
Indole derivatives are known for their biologically vital properties and their application in the treatment of various disorders .
Action Environment
The action, efficacy, and stability of 1-Boc-3-Bromo-2-methylindole can be influenced by various environmental factors. These factors can include the chemical environment within the body, such as pH and temperature, as well as external factors like storage conditions .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions . The compound’s bromine and tert-butyl groups contribute to its binding affinity and specificity towards certain biomolecules, making it a valuable tool for studying enzyme kinetics and protein interactions.
Cellular Effects
The effects of tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it has been found to impact metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound’s structure allows it to interact with nucleic acids, influencing gene expression by binding to DNA or RNA sequences. These interactions result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate have been observed to change over time . The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites and alter the flow of metabolic intermediates, thereby affecting overall cellular metabolism. The compound’s interactions with key metabolic enzymes highlight its potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution pattern is crucial for understanding its site-specific effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate plays a significant role in its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its mechanism of action and potential effects on cellular processes.
Propiedades
IUPAC Name |
tert-butyl 3-bromo-2-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYZSFSPSZYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654342 | |
| Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775305-12-9 | |
| Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)



![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)



![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

